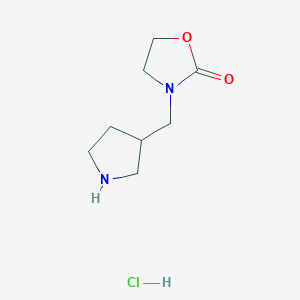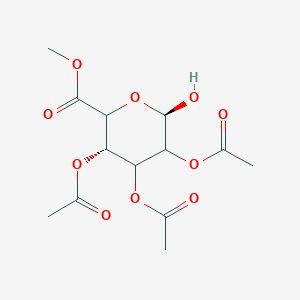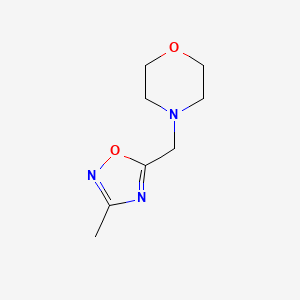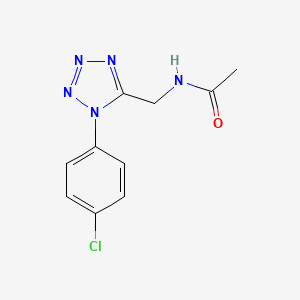
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMA is a member of the oxazole family of compounds, which have been shown to possess a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The exact mechanism of action of 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid is not fully understood. However, studies have shown that this compound is able to induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to possess antimicrobial and antifungal properties. This compound has also been shown to inhibit the activity of enzymes involved in inflammation, which may contribute to its potential as an anti-inflammatory agent.
実験室実験の利点と制限
One of the advantages of 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid for lab experiments is its relatively simple synthesis method. This compound is also stable under a range of conditions, which makes it suitable for use in a variety of experimental setups. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental systems.
将来の方向性
There are numerous future directions for research on 4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid. One potential area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the potential of this compound as an anti-inflammatory agent. Finally, the potential of this compound as a therapeutic agent for other diseases, such as fungal infections, could also be explored.
合成法
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloro-5-hydroxy-1,2-oxazole-3-carboxylic acid with phenylmethoxycarbonyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield this compound. Other methods of synthesis include the reaction of this compound methyl ester with sodium hydroxide or hydrochloric acid.
科学的研究の応用
4-Chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for this compound is its potential as an anticancer agent. Studies have shown that this compound is able to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo.
特性
IUPAC Name |
4-chloro-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5/c13-8-9(11(16)17)15-20-10(8)14-12(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWBIGUQXCHBFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=NO2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

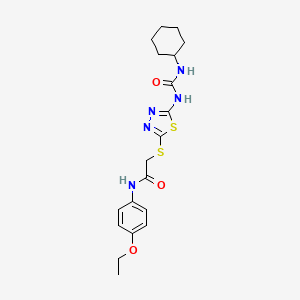

![N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B2406852.png)

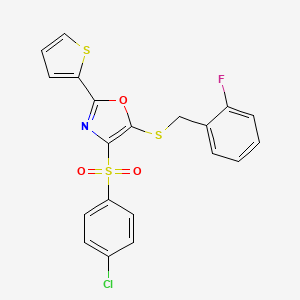

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)
![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)
![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)
